molecular formula C8H19O3P B085527 Dibutyl hydrogen phosphite CAS No. 109-47-7

Dibutyl hydrogen phosphite

Cat. No. B085527
CAS RN: 109-47-7
M. Wt: 194.21 g/mol
InChI Key: UZEFVQBWJSFOFE-UHFFFAOYSA-N
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Description

Dibutyl hydrogen phosphite (DBHP) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. It is a colorless liquid with a molecular weight of 206.17 g/mol and a boiling point of 139-141°C. DBHP is a phosphite ester that is commonly used as a reducing agent in organic synthesis, and it has also been investigated for its potential use as a flame retardant and antioxidant.

Mechanism Of Action

The mechanism of action of Dibutyl hydrogen phosphite as a reducing agent involves the transfer of hydrogen atoms to the functional group being reduced. This results in the formation of a new bond between the hydrogen and the functional group, which leads to the reduction of the functional group. As a flame retardant, Dibutyl hydrogen phosphite works by releasing phosphorus-containing compounds when exposed to heat, which form a protective layer on the surface of the material being protected.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Dibutyl hydrogen phosphite. However, it has been shown to have low toxicity in animal studies, and it is not considered to be a carcinogen or mutagen.

Advantages And Limitations For Lab Experiments

Dibutyl hydrogen phosphite has several advantages as a reducing agent in organic synthesis. It is relatively cheap and easy to obtain, and it can be used under mild reaction conditions. However, it has some limitations as well. Dibutyl hydrogen phosphite can be difficult to handle due to its high reactivity, and it can be dangerous if not handled properly. Additionally, it is not effective for reducing certain functional groups, such as nitro groups.

Future Directions

There are several potential future directions for research on Dibutyl hydrogen phosphite. One area of interest is its use as a flame retardant for plastics and other materials. Researchers are investigating ways to improve the flame retardant properties of Dibutyl hydrogen phosphite, as well as its compatibility with different types of materials.
Another potential area of research is the use of Dibutyl hydrogen phosphite as an antioxidant for food and pharmaceutical products. Dibutyl hydrogen phosphite has been shown to be effective at preventing oxidative degradation of certain compounds, and it may have potential applications in the preservation of food and pharmaceutical products.
Overall, Dibutyl hydrogen phosphite is a versatile chemical compound with many potential applications in various fields. Further research is needed to fully understand its properties and potential uses, but it is clear that Dibutyl hydrogen phosphite has the potential to make a significant impact in many areas of science and technology.

Synthesis Methods

Dibutyl hydrogen phosphite can be synthesized through the reaction of dibutyl phosphite with hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of the reaction can be increased by using excess hydrogen gas.

Scientific Research Applications

Dibutyl hydrogen phosphite has been extensively studied for its potential use as a reducing agent in organic synthesis. It has been shown to be an effective reducing agent for a variety of functional groups, including ketones, aldehydes, and esters. Dibutyl hydrogen phosphite is also used as a flame retardant for polyurethane foams and as an antioxidant for rubber products.

properties

CAS RN

109-47-7

Product Name

Dibutyl hydrogen phosphite

Molecular Formula

C8H19O3P

Molecular Weight

194.21 g/mol

IUPAC Name

dibutyl hydrogen phosphite

InChI

InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

UZEFVQBWJSFOFE-UHFFFAOYSA-N

SMILES

CCCCOP(O)OCCCC

Canonical SMILES

CCCCOP(O)OCCCC

Other CAS RN

109-47-7

Origin of Product

United States

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